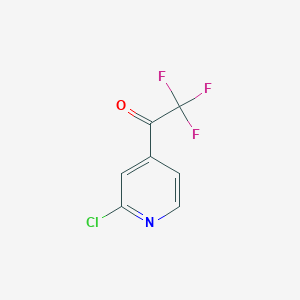![molecular formula C10H14BNO2Si B6337961 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid CAS No. 2096339-16-9](/img/structure/B6337961.png)
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid, also known as 5-TEPB, is a chemical compound that is used in a variety of scientific research applications. It is a boronic acid derivative of pyridine, and is a versatile reagent for organic synthesis, as well as for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid is a versatile reagent that can be used in a variety of scientific research applications. It is used as a catalyst in the synthesis of various organic compounds and as a reagent for the functionalization of organic molecules. It is also used as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and as an activator of certain G-protein coupled receptors (GPCRs). Additionally, it has been used in the synthesis of a variety of polymers materials, such as polyurethanes and polyesters.
Wirkmechanismus
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid acts as an inhibitor of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and blocking the enzyme’s ability to catalyze the conversion of arachidonic acid to prostaglandin H2. It also acts as an activator of certain G-protein coupled receptors (GPCRs) by binding to the receptor and inducing a conformational change in the receptor, which leads to the activation of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid depend on its concentration and the specific biochemical or physiological system in which it is used. At low concentrations, 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid can act as an inhibitor of COX-2, which can lead to the inhibition of prostaglandin synthesis and the reduction of inflammation. At higher concentrations, 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid can act as an activator of GPCRs, leading to the activation of downstream signaling pathways and the modulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid is its versatility and wide range of applications. It can be used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and GPCR activation. Additionally, it is relatively easy to synthesize and can be obtained in high yields and purity levels. However, there are some limitations to using 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid in laboratory experiments. It is a relatively expensive reagent, and it can be difficult to store and handle due to its sensitivity to moisture and light.
Zukünftige Richtungen
The future directions for 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid research are broad and varied. One potential direction is the development of new and improved synthesis methods for 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid. Additionally, further research into the biochemical and physiological effects of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid could lead to the development of new and improved therapeutic agents. Other potential directions include the development of new and improved catalysts for organic synthesis and the development of new and improved GPCR activators. Finally, further research into the structure-activity relationships of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid could lead to the development of new and improved inhibitors of COX-2.
Synthesemethoden
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid can be synthesized through a two-step process. In the first step, trimethylsilyl ethynyl pyridine (TMS-EP) is synthesized by reacting trimethylsilyl chloride with ethynyl pyridine. The second step involves the reaction of TMS-EP with 3-chloroperbenzoic acid in the presence of a base to form 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid. The reaction conditions and the reagents used in the synthesis of 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid can be varied to obtain different yields and purity levels.
Eigenschaften
IUPAC Name |
[5-(2-trimethylsilylethynyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2Si/c1-15(2,3)5-4-9-6-10(11(13)14)8-12-7-9/h6-8,13-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRPSQCJHLBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#C[Si](C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)




![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)

